

In Vivo Efficacy of AI-10-104 Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: AI-10-104

Cat. No.: B15604058

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The small molecule **AI-10-104** was identified as a potent inhibitor of the protein-protein interaction between Runt-related transcription factor (RUNX) and its binding partner Core-Binding Factor β (CBF β). This interaction is critical for the transcriptional activity of RUNX proteins, which are implicated in the development and progression of various cancers, including leukemia and ovarian cancer. However, **AI-10-104** itself has been found to be unsuitable for in vivo animal studies due to the induction of significant sedative effects. This has led to the development of several derivatives with improved pharmacokinetic properties and better tolerability. This guide provides a comparative overview of the in vivo efficacy of key **AI-10-104** derivatives based on available preclinical data.

Comparative Efficacy and Pharmacokinetics

The following table summarizes the in vivo performance of notable **AI-10-104** derivatives. Direct comparison is challenging as the compounds have been evaluated in different cancer models.

Compound	Cancer Model	Dosing Regimen	Key In Vivo Efficacy Results	Pharmacokinetic Half-life (t _{1/2})	Tolerability
AI-14-91	Ovarian Cancer (OVCAR8 Xenograft)	100 mg/kg, intraperitoneally (i.p.), twice daily for 12 days	<p>No significant change in total tumor weight.[1]</p> <p>This was attributed to a limited half-life and low potency, resulting in an estimated ~2 hours of CBFβ inhibition per dose.[1]</p>	203 minutes (oral gavage) [2]	Well-tolerated in mice; no sedative effects observed.[2]
AI-10-49	inv(16) Acute Myeloid Leukemia (AML) Mouse Model	200 mg/kg, per day for 10 days[3][4]	<p>Significantly delayed leukemia progression.</p> <p>The median latency of leukemia was extended from 33.5 days (vehicle) to 61 days.[3]</p>	380 minutes (in mouse plasma)[3][5]	No evidence of toxicity after 7 days of administration.[3] Showed negligible activity in normal human bone marrow cells. [5]

AI-12-126	Not available	Not available	In vivo efficacy data is not readily available in the reviewed literature.	Pharmacokinetic data has been measured but was not available in the reviewed literature. [2]	Well-tolerated in mice; no sedative effects observed. [2]
AI-10-104	Not applicable	Not applicable	Unsuitable for in vivo studies in animals. [1]	Not applicable	Caused significant sedative effects in mice. [2]
AI-4-88	Not applicable	Not applicable	Inactive analog used as a negative control.	Not applicable	Not applicable

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.

Ovarian Cancer Xenograft Model (AI-14-91)

- Cell Line: OVCAR8 human ovarian cancer cells were used.
- Animal Model: 7-8 week old female athymic nude mice.
- Tumor Implantation: 5.2×10^6 OVCAR8 cells were injected intraperitoneally (i.p.) into each mouse.
- Treatment: Two days after cell injection, mice were randomized into treatment and vehicle control groups (n=10 per group). AI-14-91 was administered i.p. at a dose of 100 mg/kg twice daily for 12 consecutive days. The compound was formulated in 0.1M Captisol as the in situ formed hydrochloride salt.

- Efficacy Endpoint: The primary endpoint was the total tumor weight in the peritoneal cavity, measured at 29-30 days post-xenografting.
- Toxicity Monitoring: Mice were weighed twice weekly and observed for any behavioral changes to assess drug toxicity.[\[1\]](#)

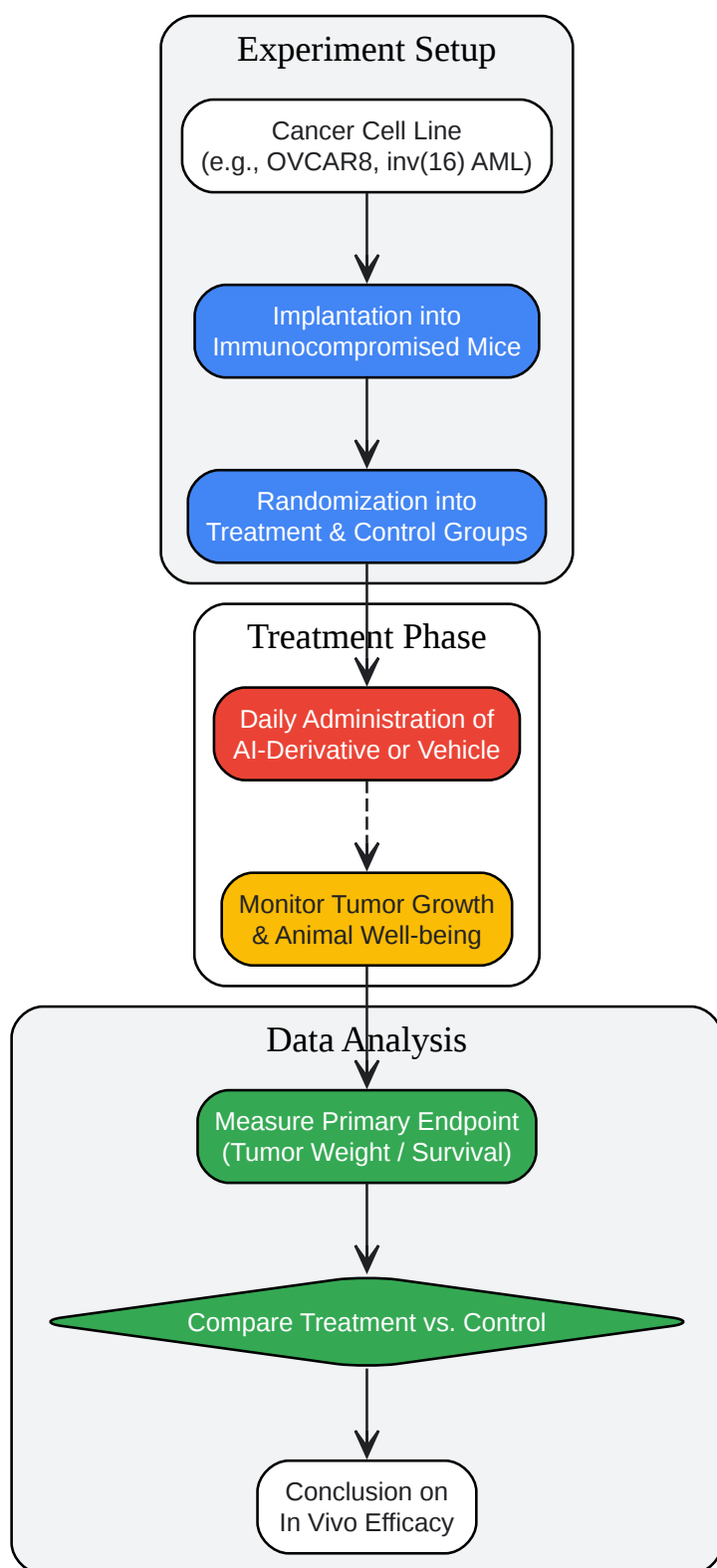
inv(16) AML Mouse Model (AI-10-49)

- Leukemia Model: Mice were transplanted with leukemic cells expressing the CBF β -SMMHC fusion protein and NrasG12D.
- Animal Model: Sub-lethally irradiated (650 rads) eight to ten-week-old wild-type C57BL/6 female mice.
- Transplantation: 1×10^3 leukemic cells were transplanted into each mouse.
- Treatment: Treatment began five days post-transplantation. AI-10-49 was administered at a dose of 200 mg/kg per day for ten days. A vehicle control group (DMSO) was also included.
- Efficacy Endpoint: The primary endpoint was the median latency of leukemia, defined as the time to when mice succumbed to the disease.
- Toxicity Monitoring: Toxicity was assessed in a separate cohort of mice treated with AI-10-49 for seven days.[\[3\]](#)[\[6\]](#)

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental design, the following diagrams are provided.

Caption: Mechanism of RUNX inhibition by **AI-10-104** derivatives.



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Caption: General workflow for in vivo efficacy studies.

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References

- 1. Small molecule inhibition of the CBF β /RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of CBF β -RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AI-10-49 - Wikipedia [en.wikipedia.org]
- 6. CBF β -SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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